Bienvenue dans la boutique en ligne BenchChem!

1-Phenyl-3-(pyrrolidin-1-yl)-1,8-naphthyridine-2,4(1H,3H)-dione

leukotriene formation inhibitor thromboxane synthase inhibitor 5-lipoxygenase-independent

1-Phenyl-3-(pyrrolidin-1-yl)-1,8-naphthyridine-2,4(1H,3H)-dione (CAS 108310-20-9), also designated Pirodomast or Sch 37224, is a synthetic heterocyclic small molecule (C18H17N3O2, MW 307.35 g/mol) belonging to the 1,8-naphthyridine-2,4-dione class. It is a zwitterionic inner salt and functions as a dual inhibitor of leukotriene (LT) formation and thromboxane A2 (TXA2) synthase.

Molecular Formula C18H17N3O2
Molecular Weight 307.3 g/mol
CAS No. 108310-20-9
Cat. No. B564295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-(pyrrolidin-1-yl)-1,8-naphthyridine-2,4(1H,3H)-dione
CAS108310-20-9
Molecular FormulaC18H17N3O2
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2C(=O)C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4
InChIInChI=1S/C18H17N3O2/c22-16-14-9-6-10-19-17(14)21(13-7-2-1-3-8-13)18(23)15(16)20-11-4-5-12-20/h1-3,6-10,15H,4-5,11-12H2
InChIKeyXYPLAQBAOLXYJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-3-(pyrrolidin-1-yl)-1,8-naphthyridine-2,4(1H,3H)-dione (CAS 108310-20-9) Procurement Guide: Chemical Identity and Initial Profile


1-Phenyl-3-(pyrrolidin-1-yl)-1,8-naphthyridine-2,4(1H,3H)-dione (CAS 108310-20-9), also designated Pirodomast or Sch 37224, is a synthetic heterocyclic small molecule (C18H17N3O2, MW 307.35 g/mol) belonging to the 1,8-naphthyridine-2,4-dione class [1]. It is a zwitterionic inner salt and functions as a dual inhibitor of leukotriene (LT) formation and thromboxane A2 (TXA2) synthase. However, scientifically rigorous selection requires understanding that this compound does not operate through direct 5-lipoxygenase (5-LO), cyclooxygenase (COX), or phospholipase A2 (PLA2) inhibition, placing it in a unique mechanistic category distinct from common LT biosynthesis and TXA2 synthase inhibitors [2][3].

Why Generic Substitution Fails for 1-Phenyl-3-(pyrrolidin-1-yl)-1,8-naphthyridine-2,4(1H,3H)-dione


Within the class of leukotriene formation inhibitors and thromboxane A2 synthase inhibitors, the inability to interchangeably substitute compounds arises from fundamentally distinct molecular mechanisms and resultant pharmacological profiles. Pirodomast (Sch 37224) uniquely inhibits leukotriene and thromboxane B2 release without inhibiting 5-lipoxygenase, cyclooxygenase, or phospholipase A2 enzymes [1]. This is in stark contrast to 5-LO inhibitors (e.g., zileuton) or FLAP inhibitors (e.g., MK-886), which act upstream in the arachidonic acid cascade. Compounding this, Pirodomast demonstrates negligible direct bronchospasmolytic activity and weak antagonism against histamine, methacholine, serotonin, LTC4, or PAF, highlighting that its in vivo efficacy is strictly tied to inhibition of mediator release rather than receptor blockade or functional antagonism [2]. Consequently, a scientist selecting an experimental tool for LT/TXA2-mediated inflammation cannot replace Pirodomast with a standard 5-LO inhibitor or a pure TXA2 synthase inhibitor like furegrelate without fundamentally altering the experimental pharmacology.

Quantitative Differentiation Evidence for 1-Phenyl-3-(pyrrolidin-1-yl)-1,8-naphthyridine-2,4(1H,3H)-dione


Dual TXB2/LTD4 Release Inhibition Without 5-LO, COX, or PLA2 Activity Distinguishes Sch 37224 from Zileuton

Sch 37224 inhibits both LTD4 and TXB2 release from anaphylactic guinea pig lung with IC40 values of 3.9 µM and 1.9 µM, respectively, yet at concentrations achieving this dual inhibition, it does not inhibit 5-lipoxygenase, cyclooxygenase, or phospholipase A2 [1]. In contrast, zileuton, a prototypical 5-LO inhibitor, suppresses LT biosynthesis via direct enzyme inhibition (IC50 ~0.5–1 µM on purified 5-LO) but lacks direct TXA2 synthase inhibitory activity [2]. This mechanistic divergence means Sch 37224 provides a broader arachidonic acid pathway modulation without the potential for substrate shunting toward TXA2 that is observed with selective 5-LO inhibition alone.

leukotriene formation inhibitor thromboxane synthase inhibitor 5-lipoxygenase-independent

In Vivo Eosinophil Infiltration Blockade: Sch 37224 Matches Betamethasone Potency, Surpasses Phenidone and WEB 2086

In a guinea pig model of allergic eosinophilic lung inflammation, oral Sch 37224 reduced eosinophil infiltration with an ED50 of 0.5 mg/kg, demonstrating potency statistically comparable to betamethasone (ED50 = 0.4 mg/kg) [1]. This significantly surpassed phenidone (ED50 = 15 mg/kg) and the PAF antagonist WEB 2086 (ED50 = 4 mg/kg). Notably, indomethacin (4 mg/kg) failed to inhibit eosinophil accumulation, confirming that COX product inhibition alone is insufficient in this model.

eosinophil accumulation allergic inflammation in vivo efficacy

Antigen-Induced Immediate and Late Airway Responses: Sch 37224 Blocks Dual-Phase Bronchoconstriction in Allergic Sheep

In allergic sheep (n=6) challenged with inhaled Ascaris suum antigen, oral Sch 37224 (20 mg/kg total dose) reduced the peak immediate increase in specific lung resistance (SRL) from 286% (placebo) to 128%, and the late-phase SRL increase from 196% to 43% (both P < 0.05 vs. placebo) [1]. Critically, Sch 37224 blocked antigen-induced airway hyperresponsiveness (AHR) to both histamine and carbachol at 24 h post-challenge (P < 0.05 vs. placebo), whereas placebo-treated animals exhibited 2.6- and 3.1-fold increases in dose-response curve slopes, respectively. This dual-phase blockade profile distinguishes Sch 37224 from selective LTD4 receptor antagonists (e.g., montelukast), which primarily affect the early response, and from pure TXA2 modulators that lack late-phase efficacy.

late-phase asthmatic response airway hyperresponsiveness allergic sheep model

Negligible Direct Bronchospasmolytic Activity and Weak Receptor Antagonism: A Critical Differentiation from Bronchodilators and Receptor Antagonists

Sch 37224 exhibits only weak relaxant activity on guinea pig trachea in vitro (IC40 = 51 µM) and is weak or ineffective as an antagonist of histamine, methacholine, serotonin, LTC4, or PAF-induced bronchospasm [1]. This contrasts sharply with β2-adrenoceptor agonists (e.g., salbutamol, EC50 < 0.1 µM for tracheal relaxation) and CysLT1 receptor antagonists (e.g., montelukast, IC50 ≈ 2–5 nM against LTD4-induced contraction) [2]. The >500-fold difference in tracheal relaxation potency relative to salbutamol confirms that Sch 37224's in vivo antibronchospastic efficacy is mediated exclusively through inhibition of mediator release rather than functional antagonism or direct smooth muscle relaxation.

bronchodilator receptor antagonism functional selectivity

Oral Efficacy in Non-Allergic Bronchospasm Models: Hyperventilation-Induced and Tachykinin-Mediated Bronchoconstriction

Sch 37224 inhibits hyperventilation-induced bronchoconstriction (HIB) in guinea pigs at 0.5–5 mg/kg p.o., an effect attributed to suppression of tachykinin release from airway C-fibers [1]. This efficacy extends to nicotine-induced bronchoconstriction, a model driven by neuropeptide release. Standard leukotriene receptor antagonists (e.g., montelukast) and selective 5-LO inhibitors (e.g., zileuton) do not consistently block neuropeptide-mediated bronchoconstriction, suggesting that Sch 37224's broader mediator release inhibition confers efficacy in non-allergic, neurogenic airway constriction models that single-pathway agents cannot address [2].

hyperventilation-induced bronchoconstriction tachykinin non-allergic asthma model

Optimal Research and Procurement Application Scenarios for 1-Phenyl-3-(pyrrolidin-1-yl)-1,8-naphthyridine-2,4(1H,3H)-dione


Multi-Mediator Allergic Asthma Models Requiring Dual LT/TXA2 Pathway Inhibition Without Direct Enzyme Active-Site Binding

Sch 37224 is ideally suited for in vivo models of allergen-induced dual-phase airway responses (e.g., ovalbumin-challenged guinea pigs, Ascaris-challenged sheep) where experimental readouts include both immediate and late bronchoconstriction, eosinophil infiltration, and airway hyperresponsiveness [1][2]. Its equipotency with betamethasone in blocking eosinophil accumulation (ED50 = 0.5 vs. 0.4 mg/kg) makes it a non-steroidal alternative for inflammation endpoint studies; its lack of 5-LO, COX, or PLA2 inhibitory activity ensures that observed effects are attributable to a unique mediator-release mechanism rather than classic enzyme inhibition [2].

Non-Allergic, Neurogenic Bronchoconstriction Research (Hyperventilation or Irritant-Induced Airway Narrowing)

Sch 37224's demonstrated inhibition of hyperventilation- and nicotine-induced bronchoconstriction via suppression of tachykinin release from airway C-fibers (effective at 0.5–5 mg/kg p.o.) positions it as a probe for exercise-induced bronchospasm or irritant-induced airway hyperreactivity research [1]. Standard CysLT1 antagonists and 5-LO inhibitors lack consistent efficacy in these models, giving Sch 37224 a unique experimental niche [3].

Pharmacological Dissection of Mediator Release vs. Receptor Antagonism in Pulmonary Inflammation

Because Sch 37224 is virtually devoid of direct bronchospasmolytic activity (tracheal relaxation IC40 = 51 µM) and lacks antagonist activity at histamine, methacholine, serotonin, LTC4, or PAF receptors, it serves as a clean experimental tool to isolate the contribution of endogenous mediator release inhibition from receptor blockade or functional antagonism in complex pulmonary pharmacology studies [3].

Reference Standard for Eosinophilic Inflammation Studies Requiring Corticosteroid-Level Potency Without Steroidal Confounds

In guinea pig anaphylaxis models, Sch 37224 (ED50 = 0.5 mg/kg) matches betamethasone's anti-eosinophilic potency, providing a validated non-glucocorticoid reference standard for pulmonary eosinophilia assays where corticosteroid-induced transcriptional effects would confound interpretation [2].

Quote Request

Request a Quote for 1-Phenyl-3-(pyrrolidin-1-yl)-1,8-naphthyridine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.